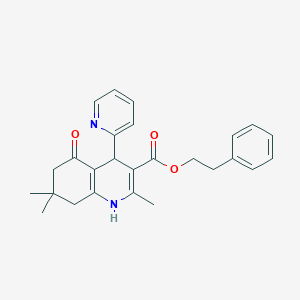
4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate, also known as CBPC, is a synthetic compound that has been widely studied for its potential applications in various research fields. CBPC is a member of the chromene family, which is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and oxidative stress pathways. 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced macrophages, suggesting that it may have anti-inflammatory effects. 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, in various cell types, indicating that it may have antioxidant effects.
Biochemical and Physiological Effects:
4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate can inhibit the proliferation and migration of cancer cells, induce apoptosis, and enhance the cytotoxicity of chemotherapy drugs. In vivo studies have shown that 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate can reduce inflammation and oxidative stress in animal models of various diseases, including colitis, arthritis, and liver injury.
Avantages Et Limitations Des Expériences En Laboratoire
4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate has several advantages as a research tool, including its low toxicity, high stability, and ease of synthesis. However, 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate also has some limitations, such as its limited solubility in water and its potential for non-specific binding to proteins. These limitations should be taken into consideration when designing experiments using 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate.
Orientations Futures
There are several future directions for research on 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate. One potential direction is the development of 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate-based drugs for the treatment of inflammatory and oxidative stress-related diseases. Another potential direction is the investigation of 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate's effects on other biological pathways, such as autophagy and epigenetics. Additionally, more studies are needed to elucidate the precise mechanism of action of 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate can be synthesized by a multistep process involving the condensation of 4-cyanobiphenyl with salicylaldehyde, followed by oxidation and esterification reactions. The purity of the final product can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential applications in various research fields, including medicinal chemistry, pharmacology, and biochemistry. 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate has been shown to exhibit potent anti-inflammatory and antioxidant activities, making it a promising candidate for the development of new drugs for the treatment of inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13NO4/c24-14-15-5-7-16(8-6-15)17-9-11-19(12-10-17)27-22(25)20-13-18-3-1-2-4-21(18)28-23(20)26/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUTZFMMHJELDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Cyanophenyl)phenyl] 2-oxochromene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-1-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5092119.png)
![1-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B5092125.png)
![methyl (4-{[(2-naphthyloxy)acetyl]amino}phenoxy)acetate](/img/structure/B5092132.png)
![3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5092139.png)
![N-methyl-1-(2-pyrazinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5092154.png)
![ethyl 4-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B5092161.png)
![4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5092166.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-phenylpiperazine](/img/structure/B5092167.png)
![1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5092174.png)
![5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine](/img/structure/B5092177.png)

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5092190.png)

![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5092211.png)